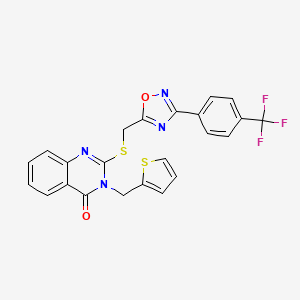

![molecular formula C17H15N3O5S B2548629 2-(benzenesulfonyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide CAS No. 895463-94-2](/img/structure/B2548629.png)

2-(benzenesulfonyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

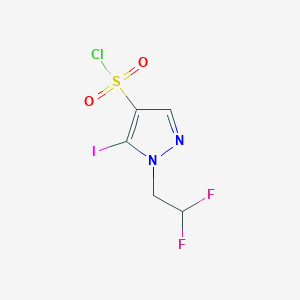

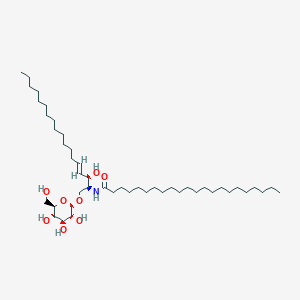

The compound 2-(benzenesulfonyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide is a derivative of 1,3,4-oxadiazole, a heterocyclic compound known for its diverse biological activities. The presence of the benzenesulfonyl group and the 4-methoxyphenyl moiety suggests potential for various biological applications, as indicated by the research on similar compounds .

Synthesis Analysis

The synthesis of related N-substituted derivatives of 1,3,4-oxadiazole typically involves multi-step reactions starting from basic aromatic acids like phenylacetic acid or benzoic acid. These acids are converted into esters, then hydrazides, and finally cyclized with carbon disulfide (CS2) to form the 1,3,4-oxadiazole core . Subsequent reactions with N-substituted-2-bromoacetamides in the presence of DMF and sodium hydride (NaH) yield the target compounds . The synthesis process is confirmed by spectral techniques such as EI-MS, IR, and NMR .

Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using various spectral techniques. For instance, the crystal structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides revealed a linearly extended conformation and the presence of classical N-H...O hydrogen bonds, as well as weak non-standard C-H...O hydrogen bonds . These structural features are crucial for the biological activity of the compounds.

Chemical Reactions Analysis

The chemical reactivity of these compounds is influenced by the presence of the 1,3,4-oxadiazole ring and the substituents attached to it. The benzenesulfonamide moiety, in particular, is synthesized by chlorosulfonation under anhydrous conditions . The reactivity of these compounds towards enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) has been studied, indicating their potential as inhibitors .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are determined by their molecular structure. The presence of the oxadiazole ring and various substituents like the benzenesulfonyl group and methoxyphenyl group affect their solubility, melting point, and stability. The antimicrobial and hemolytic activities of these compounds have been tested, showing variable activity against different microbial species . Some derivatives have also shown anti-HIV activity, which is significant for their potential therapeutic applications .

Scientific Research Applications

Synthesis and Structural Analysis

Recent studies have demonstrated the synthesis and structural analysis of compounds structurally related to 2-(benzenesulfonyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide. For instance, Kumara et al. (2017) synthesized novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives and confirmed their structures through single crystal X-ray diffraction studies. These studies provide insights into the reactive sites for electrophilic and nucleophilic nature of the molecules, contributing to the crystal packing through intermolecular hydrogen bonds Kumara et al., 2017.

Biological Activities

The synthesis and evaluation of derivatives structurally related to 2-(benzenesulfonyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide have led to discoveries in their biological activities. A variety of these compounds have been synthesized and tested for their antibacterial, antifungal, and cytotoxic properties. Devi et al. (2022) synthesized a novel series of 2-mercaptobenzimidazole derivatives and evaluated their in vitro antibacterial and antifungal activities, finding several compounds with excellent activity against a panel of microorganisms and good cytotoxic activities Devi, Shahnaz, & Prasad, 2022.

Furthermore, Khalid et al. (2016) synthesized N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide and screened them against Gram-negative and Gram-positive bacteria, demonstrating moderate to significant activity Khalid et al., 2016.

Future Directions

Secondary amines like “2-(benzenesulfonyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide” are important starting materials for the preparation of compounds such as dithiocarbamates and dyes, among others, and form the constituents of many pharmaceuticals . Therefore, future research could focus on exploring the potential applications of this compound in various fields, including medicinal chemistry and drug development.

Mechanism of Action

Target of Action

The primary target of 2-(benzenesulfonyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide is human neutrophil elastase (hNE) . hNE is a serine proteinase that plays a crucial role in the immune response. It is secreted by neutrophils to destroy pathogens and regulate inflammation .

Mode of Action

2-(benzenesulfonyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide interacts with hNE as a competitive inhibitor . It binds to the active center of hNE, preventing the enzyme from catalyzing its normal reactions .

Biochemical Pathways

The inhibition of hNE by 2-(benzenesulfonyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide affects the proteolysis pathway . hNE is known to degrade a range of proteins, including all extracellular matrix proteins and many important plasma proteins . By inhibiting hNE, this compound can potentially modulate these degradation processes .

Pharmacokinetics

Similar compounds are generally resistant to metabolic turnover and exhibit moderate plasma protein binding . These properties can impact the bioavailability of the compound.

Result of Action

The molecular and cellular effects of 2-(benzenesulfonyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide’s action are primarily related to its inhibitory effect on hNE . By preventing hNE from catalyzing its normal reactions, this compound can potentially modulate the immune response and inflammation .

properties

IUPAC Name |

2-(benzenesulfonyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O5S/c1-24-13-9-7-12(8-10-13)16-19-20-17(25-16)18-15(21)11-26(22,23)14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVCTTZSCLFYIRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)CS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(benzenesulfonyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2548549.png)

![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-methoxybenzamide hydrochloride](/img/structure/B2548553.png)

![5-amino-N-(3-chloro-4-fluorophenyl)-1-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2548554.png)

![Methyl 2-[8-(2,4-dimethylphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydroimidazolidin o[1,2-h]purin-3-yl]acetate](/img/structure/B2548557.png)

![3-Benzyl-3-azaspiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolane] hydrochloride](/img/structure/B2548558.png)

![N-(4-ethoxyphenyl)-2-[[2-[(2-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2548567.png)

![2-Chloro-N-[(5-thiophen-2-yl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B2548568.png)

![N-(2-chlorobenzyl)-2-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2548569.png)